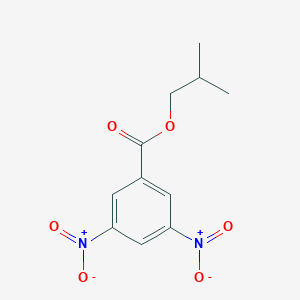

Benzoic acid, 3,5-dinitro-, isobutyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoic acid, 3,5-dinitro-, isobutyl ester, also known as DNBI, is a nitroaromatic compound that has been extensively studied for its applications in scientific research. DNBI is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 84-86°C. It is a powerful explosive that is used in military and civilian applications.

Aplicaciones Científicas De Investigación

Benzoic acid, 3,5-dinitro-, isobutyl ester has been used extensively in scientific research as a model compound for the study of nitroaromatic explosives. Its explosive properties make it a useful tool for the development of detection methods and protective measures. Benzoic acid, 3,5-dinitro-, isobutyl ester has been studied for its effects on the environment, including its toxicity to aquatic organisms and its persistence in soil and water. Benzoic acid, 3,5-dinitro-, isobutyl ester has also been used as a reference standard for the analysis of other nitroaromatic compounds.

Mecanismo De Acción

Benzoic acid, 3,5-dinitro-, isobutyl ester is a powerful explosive that undergoes rapid decomposition when exposed to heat, shock, or friction. The explosive decomposition of Benzoic acid, 3,5-dinitro-, isobutyl ester releases a large amount of energy in the form of heat and gas. The mechanism of action of Benzoic acid, 3,5-dinitro-, isobutyl ester involves the rapid formation and expansion of gas bubbles, which generate a shock wave that can cause damage to surrounding structures.

Efectos Bioquímicos Y Fisiológicos

Benzoic acid, 3,5-dinitro-, isobutyl ester is a toxic compound that can cause damage to cells and tissues. Its toxic effects are related to the formation of reactive oxygen species, which can cause oxidative damage to biomolecules such as DNA, proteins, and lipids. Benzoic acid, 3,5-dinitro-, isobutyl ester has been shown to induce apoptosis and necrosis in cells, and it has been implicated in the development of cancer and other diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzoic acid, 3,5-dinitro-, isobutyl ester is a useful tool for the study of explosives, but its explosive properties also pose a risk to researchers. The handling and storage of Benzoic acid, 3,5-dinitro-, isobutyl ester require special precautions, including the use of protective equipment and the implementation of safety protocols. Benzoic acid, 3,5-dinitro-, isobutyl ester is also a relatively expensive compound, and its low yield makes it difficult to obtain in large quantities.

Direcciones Futuras

For the study of Benzoic acid, 3,5-dinitro-, isobutyl ester include the development of new synthetic methods, the study of its environmental fate and toxicity, and its use as a reference standard for the analysis of other nitroaromatic compounds.

Métodos De Síntesis

Benzoic acid, 3,5-dinitro-, isobutyl ester can be synthesized by the nitration of isobutylbenzene with nitric acid and sulfuric acid. The reaction produces a mixture of isomers, which can be separated by chromatography. The yield of Benzoic acid, 3,5-dinitro-, isobutyl ester is typically low, and the process requires careful control of temperature, concentration, and reaction time.

Propiedades

Número CAS |

10478-01-0 |

|---|---|

Nombre del producto |

Benzoic acid, 3,5-dinitro-, isobutyl ester |

Fórmula molecular |

C11H12N2O6 |

Peso molecular |

268.22 g/mol |

Nombre IUPAC |

2-methylpropyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C11H12N2O6/c1-7(2)6-19-11(14)8-3-9(12(15)16)5-10(4-8)13(17)18/h3-5,7H,6H2,1-2H3 |

Clave InChI |

BIDNGDDDZYVORY-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Otros números CAS |

10478-01-0 |

Sinónimos |

Benzoic acid, 3,5-dinitro-, 2-Methylpropyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)

![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)

![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)